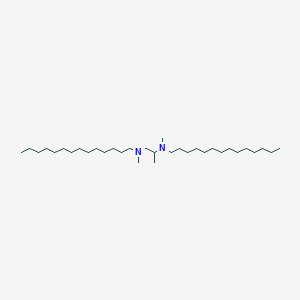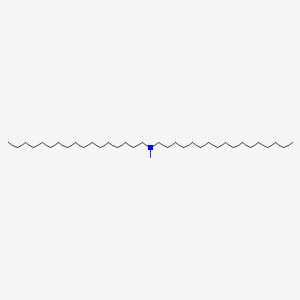![molecular formula C10H16O3 B14341569 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate CAS No. 92268-19-4](/img/structure/B14341569.png)
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is an organic compound characterized by the presence of an ester functional group and an unsaturated carbon chain. This compound falls under the category of enoate esters, which are α,β-unsaturated carboxylic esters. These compounds are known for their reactivity due to the conjugation of the ester carbonyl group with a double bond at the α,β position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate typically involves the esterification of but-2-enoic acid with 2-[(but-2-en-1-yl)oxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for the easy separation of the catalyst from the product, reducing the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: But-2-enoic acid derivatives.
Reduction: 2-[(But-2-en-1-yl)oxy]ethanol.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugation of the ester carbonyl group with the double bond at the α,β position makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-methylbut-2-enoate
- 2-Butenoic acid, 2-methyl-, ethyl ester
- Ethyl tiglate
- Ethyl trans-2-methyl-2-butenoate
- Ethyl angelate
Uniqueness
2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate is unique due to its specific structural features, which include the but-2-en-1-yl group and the ethyl but-2-enoate moiety.
Eigenschaften
CAS-Nummer |
92268-19-4 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
2-but-2-enoxyethyl but-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-3-5-7-12-8-9-13-10(11)6-4-2/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
XEUVMTLZWDXBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOCCOC(=O)C=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


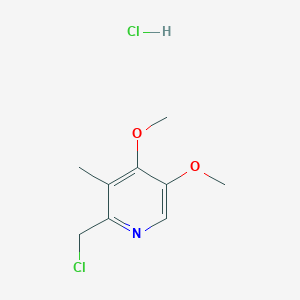
![4-(Thiophen-2-yl)thieno[2,3-d]pyridazine](/img/structure/B14341493.png)

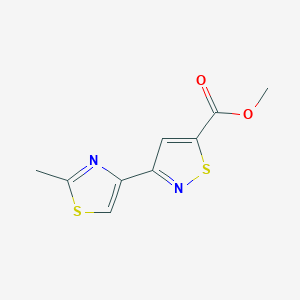
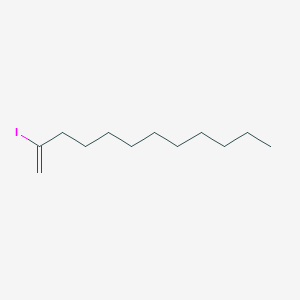
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)

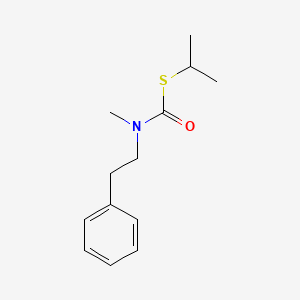

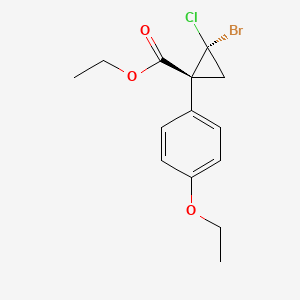
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

